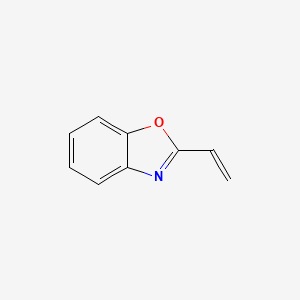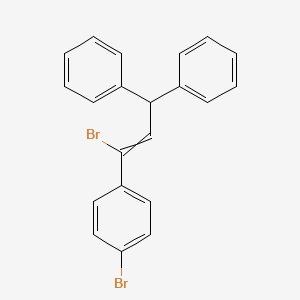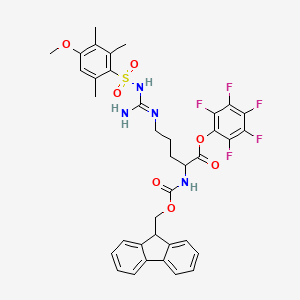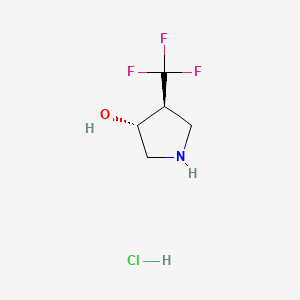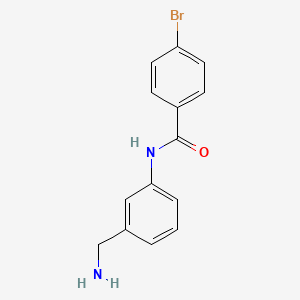![molecular formula C8H18ClNO2 B13889519 2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a methylamino group and an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride typically involves the reaction of 4-aminotetrahydropyran with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-aminotetrahydropyran: A precursor in the synthesis of 2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride.
N-methyltetrahydro-2H-pyran-4-amine: A structurally similar compound with different functional groups.
Tetrahydro-2H-pyran-4-amine: Another related compound with a similar tetrahydropyran ring structure.
Uniqueness
2-[4-(methylamino)tetrahydropyran-4-yl]ethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and an ethanol moiety makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
2-[4-(methylamino)oxan-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H |
Clave InChI |
DRFFVSTWCQKQFB-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCOCC1)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


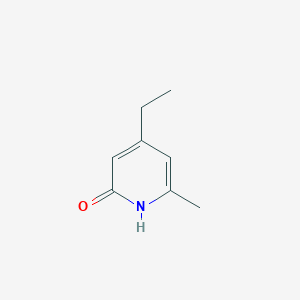
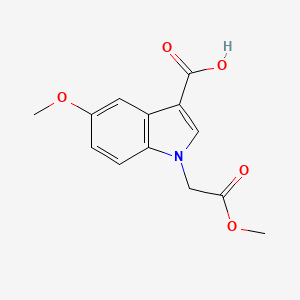
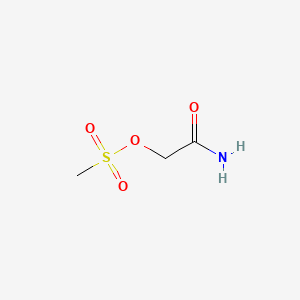
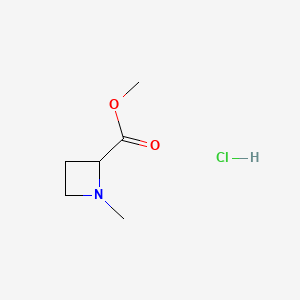
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
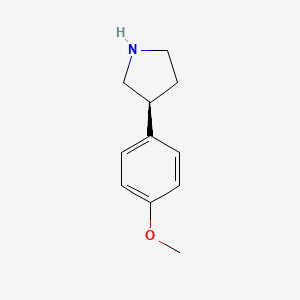
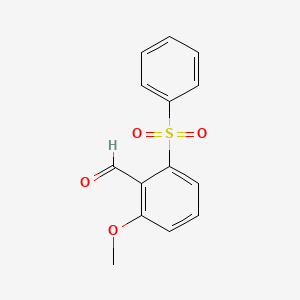
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
